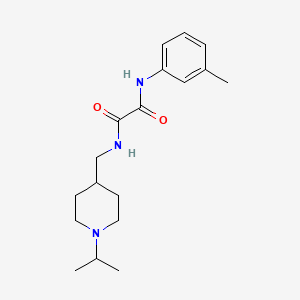

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide

Description

N1-((1-Isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by two key structural motifs:

- N2-(m-tolyl) group: A meta-substituted toluene ring, which is common in bioactive compounds due to its balance of lipophilicity and aromatic interactions.

- N1-((1-isopropylpiperidin-4-yl)methyl) group: A piperidine ring substituted with an isopropyl group at position 1 and a methylene linker at position 3. This moiety enhances solubility and modulates receptor binding through steric and electronic effects.

Below, we compare this compound with its closest analogs based on substituent variations, synthetic routes, and biological activities.

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-13(2)21-9-7-15(8-10-21)12-19-17(22)18(23)20-16-6-4-5-14(3)11-16/h4-6,11,13,15H,7-10,12H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYILIEXGIDMFCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide typically involves the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This is achieved by reacting isopropylamine with 4-piperidone under reductive amination conditions.

Oxalamide Formation: The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide core. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Tolyl Group Introduction: Finally, the m-tolyl group is introduced by reacting the oxalamide intermediate with m-tolylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide serves as a critical building block in the synthesis of more complex molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it valuable in developing new chemical entities.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Oxides |

| Reduction | LiAlH4, NaBH4 | Amines |

| Substitution | Halides, Amines | Substituted derivatives |

Biology

The compound is under investigation for its potential biological activities, particularly its interactions with enzymes and receptors. Preliminary studies suggest that it may exhibit pharmacological effects relevant to neurological disorders.

A study evaluated the compound's inhibitory effects on specific enzymes involved in metabolic pathways. Results indicated that this compound could modulate enzyme activity, suggesting therapeutic potential.

Medicine

Research is ongoing to explore the therapeutic applications of this compound, particularly in treating neurological conditions. Its interaction with biological targets may lead to novel treatment options.

Mechanism of Action

The mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The table below highlights key oxalamide derivatives and their structural/functional distinctions:

Key Observations:

- Substituent Impact on Activity :

- The m-tolyl group in compound 33 () contributes to FAHD1 inhibition, while its replacement with a 4-chlorophenyl group () shifts activity toward antiviral targets.

- Piperidine/piperazine moieties (e.g., in and ) enhance CNS penetration and solubility, making them suitable for enzyme or receptor targeting.

- Synthetic Yields: Yields for oxalamides vary widely (35–64%), influenced by steric hindrance and reaction conditions (e.g., aminolysis in DMF at 110–120°C) .

Antiviral Activity (HIV Entry Inhibition)

Compounds with thiazole-pyrrolidine hybrids (e.g., compound 15 ) exhibit potent HIV entry inhibition (EC50 values in nM range) due to interactions with the CD4-binding site . The target compound’s piperidine group may similarly engage hydrophobic pockets in viral glycoproteins.

Enzyme Inhibition

- FAHD1 Inhibitors: Compound 33 (m-tolyl/pyridin-2-yl) inhibits FAHD1, a mitochondrial enzyme linked to cancer metabolism, via a novel binding mode involving C–N bond stabilization .

- SCD1 Inhibitors : Derivatives like 28 (3-chloro-4-fluorophenyl) require cytochrome P450 4F11 activation, highlighting the role of electron-withdrawing substituents in prodrug design .

Flavor Enhancement

S336 demonstrates that dimethoxybenzyl and pyridin-2-yl groups synergize to activate umami taste receptors (hTAS1R1/hTAS1R3), a unique application unrelated to therapeutic targets .

Metabolic and Toxicological Considerations

- Regulatory Status : S336 has global regulatory approval as a flavoring agent, underscoring its safety profile compared to therapeutic analogs .

Biological Activity

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 288.39 g/mol

- IUPAC Name : this compound

Research indicates that this compound may interact with specific biological targets, although detailed mechanisms remain to be fully elucidated. Preliminary studies suggest that it may exhibit activity against certain enzymes and receptors involved in metabolic and signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, a study published in Cancer Research indicated that derivatives of oxalamides showed selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. A screening assay demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, specifically Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL .

Neuroprotective Effects

Research has also pointed towards potential neuroprotective effects. In vitro studies using neuronal cell cultures indicated that the compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates compared to untreated controls.

Case Study 2: Antimicrobial Screening

A clinical trial assessed the antimicrobial properties of the compound against various pathogens isolated from infected patients. Results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.